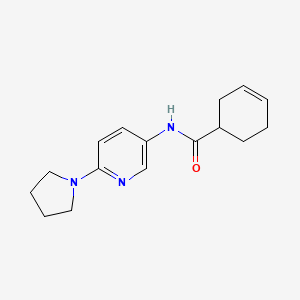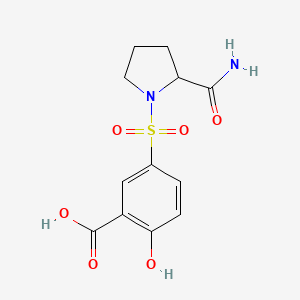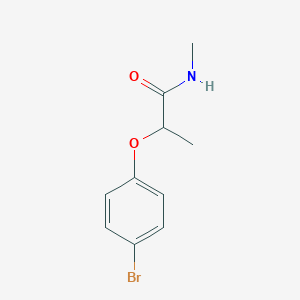
3,5-dimethyl-N-(1-naphthalen-1-ylethyl)-1-phenylpyrazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-dimethyl-N-(1-naphthalen-1-ylethyl)-1-phenylpyrazole-4-carboxamide, commonly known as DPP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DPP is a pyrazole-based compound that has been synthesized through various methods, and its mechanism of action, biochemical and physiological effects, and potential future directions have been studied extensively.
Mécanisme D'action
DPP exerts its effects through various mechanisms, including the inhibition of CDKs, the activation of p53, and the modulation of various signaling pathways. CDKs are enzymes that play a crucial role in cell cycle regulation, and their inhibition by DPP can lead to cell cycle arrest and apoptosis. P53 is a tumor suppressor protein that plays a crucial role in DNA damage response and apoptosis, and its activation by DPP can lead to the induction of apoptosis. DPP also modulates various signaling pathways, including the NF-κB and MAPK pathways, which play a crucial role in inflammation and cancer.
Biochemical and Physiological Effects:
DPP has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, reduction of oxidative stress, and modulation of inflammatory pathways. DPP has also been shown to have neuroprotective effects, including the reduction of inflammation and oxidative stress in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
DPP has several advantages for lab experiments, including its ease of synthesis and purification, its stability, and its potential applications in various fields. However, DPP also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several potential future directions for DPP research, including the optimization of its synthesis and purification methods, the development of more potent analogs, and the investigation of its potential applications in other fields, such as infectious diseases and metabolic disorders. Additionally, further studies are needed to investigate the potential side effects and toxicity of DPP in vivo and to determine its optimal dosage and administration routes.
Conclusion:
In conclusion, 3,5-dimethyl-N-(1-naphthalen-1-ylethyl)-1-phenylpyrazole-4-carboxamide, or DPP, is a pyrazole-based compound that has gained significant attention in scientific research due to its potential applications in various fields, including cancer research, neuroprotection, and inflammation. DPP has been synthesized through various methods, and its mechanism of action, biochemical and physiological effects, and potential future directions have been studied extensively. While DPP has several advantages for lab experiments, further studies are needed to investigate its potential side effects and toxicity in vivo and to determine its optimal dosage and administration routes.
Méthodes De Synthèse
DPP can be synthesized through various methods, including the reaction of 1-phenyl-3,5-dimethylpyrazole-4-carboxylic acid with 1-naphthalen-1-ylethylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction typically occurs in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and is followed by purification through column chromatography or recrystallization.
Applications De Recherche Scientifique
DPP has been studied for its potential applications in various fields, including cancer research, neuroprotection, and inflammation. In cancer research, DPP has been shown to inhibit the proliferation of cancer cells and induce apoptosis through various mechanisms, including the inhibition of cyclin-dependent kinases (CDKs) and the activation of p53. In neuroprotection, DPP has been shown to protect against oxidative stress and reduce inflammation in the brain. In inflammation, DPP has been shown to inhibit the production of pro-inflammatory cytokines and chemokines.
Propriétés
IUPAC Name |
3,5-dimethyl-N-(1-naphthalen-1-ylethyl)-1-phenylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O/c1-16(21-15-9-11-19-10-7-8-14-22(19)21)25-24(28)23-17(2)26-27(18(23)3)20-12-5-4-6-13-20/h4-16H,1-3H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOGDVFLGAXPHKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)C(=O)NC(C)C3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-cyclohexyl-1-ethyl-N-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7495597.png)
![N-(4-tert-butylphenyl)-2-[4-(4-tert-butylphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide](/img/structure/B7495602.png)
![[2-[3-(furan-2-yl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7495614.png)
![N-benzyl-4-[(2-methoxyphenyl)-methylsulfamoyl]benzamide](/img/structure/B7495618.png)



![N-[3-(2-methylpiperidin-1-yl)propyl]pyridin-2-amine](/img/structure/B7495645.png)
![N-[5-(diethylsulfamoyl)-2-phenoxyphenyl]cyclopropanecarboxamide](/img/structure/B7495660.png)
![4-[(2-Fluorophenyl)sulfanylmethyl]-1,3-thiazol-2-amine](/img/structure/B7495664.png)

![2,6-difluoro-N-[4-(3-methylpiperidin-1-yl)sulfonylphenyl]benzamide](/img/structure/B7495682.png)
![N-[4-(3-methylpiperidin-1-yl)sulfonylphenyl]pyridine-2-carboxamide](/img/structure/B7495688.png)
![3,5-difluoro-N-[4-(3-methylpiperidin-1-yl)sulfonylphenyl]benzamide](/img/structure/B7495700.png)